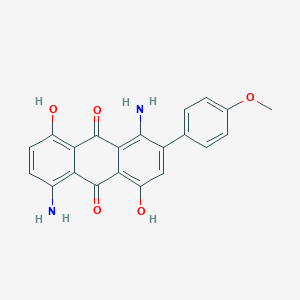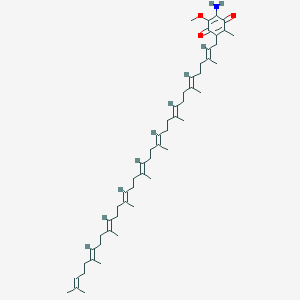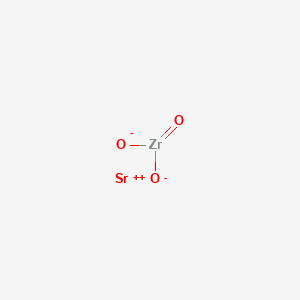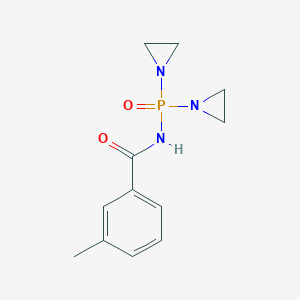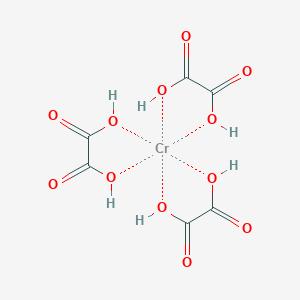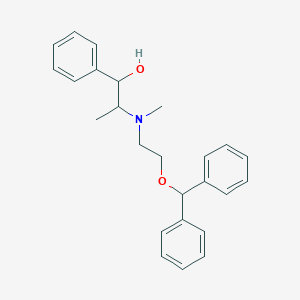
Neodymium-145
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-145 is a radioactive isotope of neodymium, a rare earth element. It has a half-life of 143 days and decays through beta emission. Neodymium-145 is used in scientific research for various applications, including radiography, tracer studies, and nuclear medicine.
Mechanism Of Action
Neodymium-145 decays through beta emission, which involves the emission of high-energy electrons. The emitted electrons can penetrate tissues and interact with biological molecules, leading to the formation of free radicals and other reactive species. These reactive species can cause damage to cellular components, such as DNA, proteins, and lipids.
Biochemical And Physiological Effects
The biochemical and physiological effects of neodymium-145 depend on the specific application and the dose used. In tracer studies, neodymium-145 can be used to investigate the metabolism of various compounds, including carbohydrates, amino acids, and lipids. In nuclear medicine, neodymium-145 can be used for imaging and diagnostic purposes, such as the detection of tumors and the evaluation of organ function.
Advantages And Limitations For Lab Experiments
One advantage of using neodymium-145 in lab experiments is its relatively long half-life, which allows for extended studies without the need for frequent isotope replenishment. Another advantage is its high specific activity, which allows for the detection of low levels of neodymium-145 in biological samples. However, one limitation is the potential for radiation damage to biological samples, which can affect the accuracy and reliability of experimental results.
Future Directions
Neodymium-145 has various potential future directions in scientific research. One future direction is the development of new radiotracers for imaging and diagnostic purposes, such as the detection of specific biomolecules or disease states. Another future direction is the investigation of the biological effects of neodymium-145 at the cellular and molecular level, which can provide insights into the mechanisms of radiation damage and potential therapeutic strategies.
Synthesis Methods
Neodymium-145 can be synthesized through the neutron activation of stable neodymium-144. The process involves bombarding neodymium-144 with neutrons, which leads to the formation of neodymium-145. The resulting neodymium-145 is purified using various chemical separation techniques.
Scientific Research Applications
Neodymium-145 has various applications in scientific research. It is used as a radiotracer in biological studies, such as the investigation of metabolic pathways and the study of protein and nucleic acid synthesis. Neodymium-145 is also used in nuclear medicine for imaging and diagnostic purposes.
properties
CAS RN |
14336-84-6 |
|---|---|
Product Name |
Neodymium-145 |
Molecular Formula |
Nd |
Molecular Weight |
144.91258 g/mol |
IUPAC Name |
neodymium-145 |
InChI |
InChI=1S/Nd/i1+1 |
InChI Key |
QEFYFXOXNSNQGX-OUBTZVSYSA-N |
Isomeric SMILES |
[145Nd] |
SMILES |
[Nd] |
Canonical SMILES |
[Nd] |
synonyms |
145Nd isotope Nd-145 isotope Neodymium-145 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



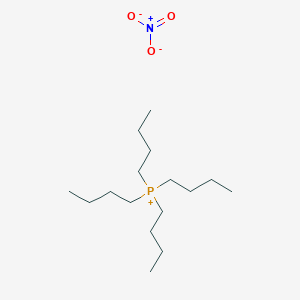
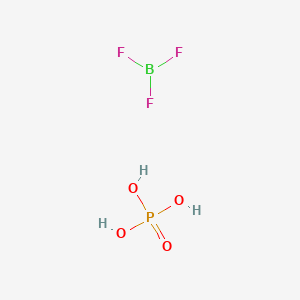
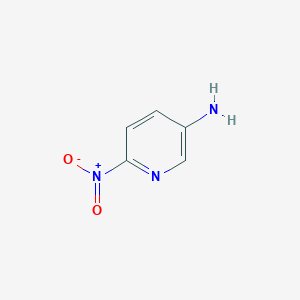
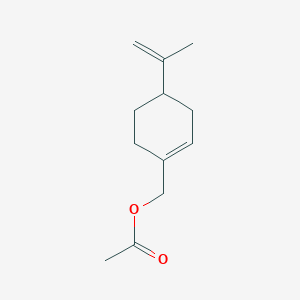
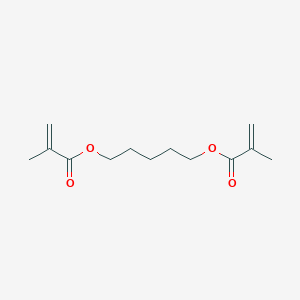
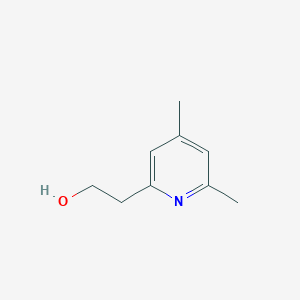
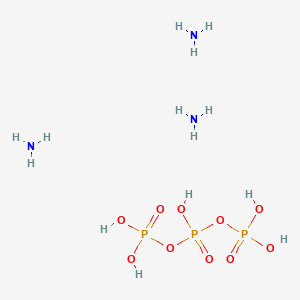
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
